

Physicochemical Properties of Latanoprost Lactone Diol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Latanoprost lactone diol*

Cat. No.: *B032476*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Latanoprost lactone diol**, an essential intermediate in the synthesis of the ophthalmic drug Latanoprost. Understanding these properties is critical for formulation development, quality control, and ensuring the therapeutic efficacy of the final active pharmaceutical ingredient.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **Latanoprost lactone diol**.

Property	Value	Source(s)
Molecular Formula	C ₁₈ H ₂₄ O ₄	[1][2][3][4][5][6][7]
Molecular Weight	304.38 g/mol	[1][2][5][6]
Appearance	White or almost white crystalline powder	[1][6]
Melting Point	69-71 °C	[1][6]
Boiling Point (Predicted)	523.0 ± 35.0 °C	[1][6]
Density (Predicted)	1.202 ± 0.1 g/cm ³	[1][6]
XLogP3	0.60 - 2.3	[1]
Solubility	DMSO: 100 mg/mL (328.54 mM)[2], 20 mg/mL[3]Ethanol: 30 mg/mL[3]DMF: 20 mg/mL[3]PBS (pH 7.2): 0.3 mg/mL[3]	[2][3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These represent standard experimental protocols in the pharmaceutical sciences.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.[8][9]

- Preparation: An excess amount of **Latanoprost lactone diol** is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, PBS) in a sealed container.
- Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- Separation: The suspension is filtered to remove the undissolved solid, yielding a saturated solution.
- Quantification: The concentration of **Latanoprost lactone diol** in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.^[10] The concentration of the saturated solution represents the solubility of the compound in that specific solvent at that temperature.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.^{[11][12]}

- Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, for LogD) are mixed and allowed to saturate each other.^[13]
- Partitioning: A known amount of **Latanoprost lactone diol** is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously to facilitate the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- Analysis: The concentration of the analyte in each phase is measured, typically by HPLC-UV.^[13]
- Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.^[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.^[14]

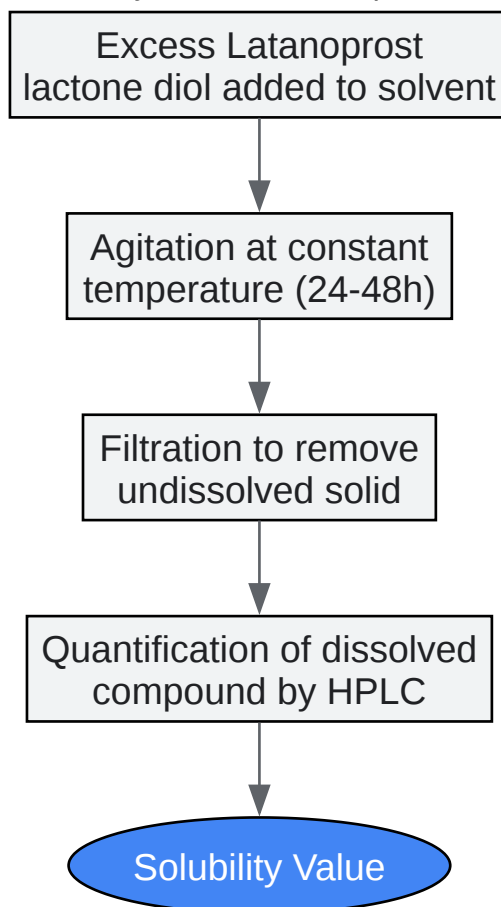
- **Sample Preparation:** A precise amount of **Latanoprost lactone diol** is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
- **pH Monitoring:** The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
- **Data Analysis:** A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the curve. The pKa is then determined as the pH at the half-equivalence point.^{[15][16]}

Visualizations

Experimental Workflow: Solubility Determination

The following diagram illustrates the workflow for determining the solubility of **Latanoprost lactone diol** using the shake-flask method.

Workflow for Solubility Determination (Shake-Flask Method)



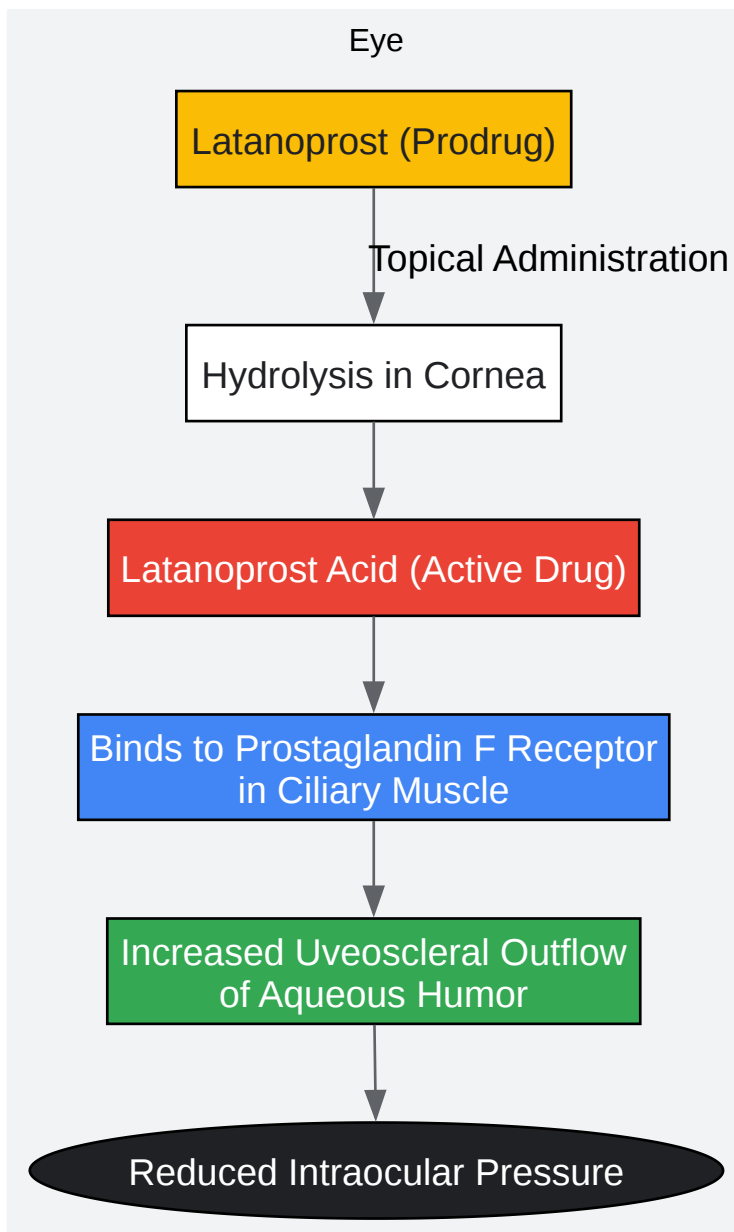
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Workflow for Solubility Determination.

Signaling Pathway of Latanoprost

Latanoprost lactone diol is a precursor to Latanoprost. The diagram below illustrates the mechanism of action of Latanoprost in reducing intraocular pressure.

Mechanism of Action of Latanoprost



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Signaling Pathway of Latanoprost.

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